molecular formula C10H8ClFO B12998329 2-(4-Chloro-3-fluorophenyl)cyclopropanecarbaldehyde

2-(4-Chloro-3-fluorophenyl)cyclopropanecarbaldehyde

Cat. No.: B12998329
M. Wt: 198.62 g/mol
InChI Key: FXXJAPHHJGRRLW-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-fluorophenyl)cyclopropanecarbaldehyde is a chemical compound with the molecular formula C10H8ClFO. It is characterized by a cyclopropane ring attached to a phenyl group substituted with chlorine and fluorine atoms. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-fluorophenyl)cyclopropanecarbaldehyde typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-chloro-3-fluorobenzyl chloride with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting intermediate is then oxidized to form the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-fluorophenyl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often used.

Major Products Formed

    Oxidation: 2-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid.

    Reduction: 2-(4-Chloro-3-fluorophenyl)cyclopropanemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-3-fluorophenyl)cyclopropanecarbaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluorophenyl)cyclopropanecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropane ring and substituted phenyl group contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)cyclopropanecarbaldehyde
  • 2-(3-Fluorophenyl)cyclopropanecarbaldehyde
  • 2-(4-Bromophenyl)cyclopropanecarbaldehyde

Uniqueness

2-(4-Chloro-3-fluorophenyl)cyclopropanecarbaldehyde is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution can influence the compound’s electronic properties and reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H8ClFO

Molecular Weight

198.62 g/mol

IUPAC Name

2-(4-chloro-3-fluorophenyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C10H8ClFO/c11-9-2-1-6(4-10(9)12)8-3-7(8)5-13/h1-2,4-5,7-8H,3H2

InChI Key

FXXJAPHHJGRRLW-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CC(=C(C=C2)Cl)F)C=O

Origin of Product

United States

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